molecular formula C10H17ClN4 B13634196 4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine

4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine

Cat. No.: B13634196
M. Wt: 228.72 g/mol
InChI Key: JLOXRNHDLATPTG-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a chlorine atom at the 4-position of the pyrazole ring and a 3-(pyrrolidin-1-yl)propyl chain at the 1-position. The chloro substituent enhances lipophilicity, which may influence membrane permeability and binding affinity. This compound is listed as discontinued in commercial catalogs, indicating possible synthesis or stability challenges .

Properties

Molecular Formula

C10H17ClN4

Molecular Weight

228.72 g/mol

IUPAC Name

4-chloro-1-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine

InChI

InChI=1S/C10H17ClN4/c11-9-8-15(13-10(9)12)7-3-6-14-4-1-2-5-14/h8H,1-7H2,(H2,12,13)

InChI Key

JLOXRNHDLATPTG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyrazole with 3-(pyrrolidin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine or sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Variations

Pyrazole vs. Quinazoline Derivatives
  • 6,7-Dimethoxy-N-(3-(pyrrolidin-1-yl)propyl)quinazolin-4-amine (): Core: Quinazoline (a bicyclic aromatic system with two nitrogen atoms). Substituents: Two methoxy groups at positions 6 and 7, and a pyrrolidinylpropyl chain. Molecular Weight: ~358.43 g/mol (C₁₉H₂₆N₄O₃).
Pyrazole vs. Quinoline Derivatives
  • N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): Core: Quinoline (a fused benzene-pyridine system). Substituents: Hydroxy and carboxamide groups. Molecular Weight: 309.79 g/mol (C₁₅H₂₀ClN₃O₂). Key Differences: The hydroxy-carboxamide moiety introduces hydrogen-bonding capability, while the dimethylamino group provides a different basicity profile compared to pyrrolidine .

Substituent Chain Modifications

Pyrrolidinylpropyl vs. Cyclopropylamine
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Substituents: Cyclopropylamine at the 4-position and pyridinyl at the 1-position. Molecular Weight: 215.27 g/mol (C₁₂H₁₄N₄). The pyridinyl group enhances aromatic interactions but reduces basicity compared to pyrrolidine .
Pyrrolidinylpropyl vs. Dichlorobenzyl
  • 4-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine ():
    • Substituents : Dichlorobenzyl group at the 1-position.
    • Molecular Weight : ~280.11 g/mol (C₁₀H₈Cl₃N₃).
    • Key Differences : The dichlorobenzyl group significantly increases lipophilicity and steric bulk, which may enhance membrane penetration but reduce solubility .

Structural Isomers and Functional Group Positioning

  • 4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (): Substituents: Ethyl-pyrazole moiety at the 1-position. Molecular Weight: 225.68 g/mol (C₉H₁₂ClN₅). Key Differences: The ethyl-pyrazole group introduces a second aromatic ring, enabling dual pyrazole interactions.

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1H-pyrazol-3-amine Pyrazole Cl (4-position), pyrrolidinylpropyl C₉H₁₄ClN₅ ~225–250 High lipophilicity, basic amine
6,7-Dimethoxy-N-(3-(pyrrolidin-1-yl)propyl)quinazolin-4-amine Quinazoline 6,7-OCH₃, pyrrolidinylpropyl C₁₉H₂₆N₄O₃ 358.43 Polar methoxy groups, bicyclic core
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropylamine, pyridinyl C₁₂H₁₄N₄ 215.27 Steric constraints, low yield (17.9%)
4-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine Pyrazole Cl (4-position), dichlorobenzyl C₁₀H₈Cl₃N₃ 280.11 High lipophilicity, bulky aromatic

Biological Activity

4-Chloro-1-(3-(pyrrolidin-1-yl)propyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C11H15ClN4C_{11}H_{15}ClN_4, with a molecular weight of approximately 232.72 g/mol. The compound features a pyrazole ring substituted with a chloro group and a pyrrolidine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to inhibit certain kinases and modulate cellular signaling pathways, which can lead to various pharmacological effects including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, likely due to its ability to disrupt bacterial cell wall synthesis and inhibit fungal growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific apoptotic pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
AntifungalCandida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM
AnticancerVarious cancer cell linesVaries by cell line

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrrolidine derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations. The study highlighted the importance of the chloro substituent in enhancing antibacterial activity.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on human cancer cell lines, revealing that it could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.

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